Zinc TrifluoroMethanesulfinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

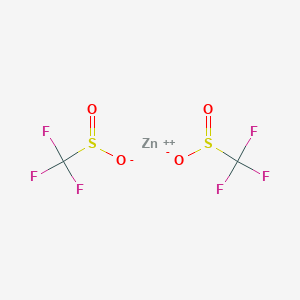

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;trifluoromethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANOWFITUWBPCF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6O4S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39971-65-8 | |

| Record name | Bis(((trifluoromethyl)sulfinyl)oxy)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Zinc Trifluoromethanesulfinate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of Zinc Trifluoromethanesulfinate (TFMS), a pivotal reagent in modern medicinal chemistry and drug development.

Introduction

This compound, often referred to as TFMS or Baran's trifluoromethylation reagent, has emerged as a cornerstone in synthetic chemistry, particularly for the introduction of the trifluoromethyl (CF₃) group into organic molecules.[1] The CF₃ group is a highly sought-after moiety in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Unlike many gaseous or highly reactive trifluoromethylating agents, this compound is a stable, easy-to-handle solid, making it a preferred choice for a wide range of laboratory applications.[1][2] This guide provides a detailed overview of its synthesis, key properties, and its critical role in the functionalization of complex molecules.

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the reaction of a zinc source with a trifluoromethanesulfinyl precursor. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Key Synthetic Methodologies:

-

From Trifluoromethanesulfonyl Chloride and Zinc Dust: This method involves the reduction of trifluoromethanesulfonyl chloride with zinc powder. It is a common approach for producing a toolkit of zinc sulfinate reagents.[3]

-

From Trifluoromethanesulfinic Acid and Zinc Metal: A direct reaction between trifluoromethanesulfinic acid and zinc metal in a solvent like acetonitrile (B52724) offers a straightforward synthesis, with hydrogen gas as the only byproduct.[1]

-

From Trifluoromethanesulfinic Acid and Zinc Carbonate: The use of zinc carbonate provides a less vigorous reaction compared to zinc metal, evolving carbon dioxide and water.[1] This can be advantageous for larger-scale preparations, although a drying step may be necessary to obtain an anhydrous product.[1]

Table 1: Comparison of Synthetic Protocols for this compound

| Method | Starting Materials | Solvent | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Method 1 | Trifluoromethanesulfonyl Chloride, Zinc Powder | Not specified in detail | Not specified in detail | High | Readily available starting material | Potential for impurities like ZnCl₂[3] |

| Method 2 | Trifluoromethanesulfinic Acid, Zinc Metal | Acetonitrile | 0°C with sonication | Quantitative | Direct formation, clean byproduct (H₂) | Vigorous reaction |

| Method 3 | Trifluoromethanesulfinic Acid, Zinc Carbonate | Methanol (B129727) | Reflux | High | Less vigorous, good for scale-up | Produces water, may require drying[1] |

Experimental Protocols

Protocol 1: Synthesis from Trifluoromethanesulfonyl Chloride and Zinc Dust

This protocol is adapted from procedures for preparing zinc sulfinate reagents.[3]

Materials:

-

Trifluoromethanesulfonyl chloride

-

Zinc powder (6-9 micron)

-

Appropriate solvent (e.g., a non-protic solvent)

Procedure:

-

In a reaction vessel, suspend zinc powder in the chosen solvent.

-

Slowly add trifluoromethanesulfonyl chloride to the zinc suspension under an inert atmosphere.

-

Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by techniques such as TLC or NMR.

-

Upon completion, the reaction mixture is worked up. This may involve filtration to remove excess zinc and other solids.

-

The resulting crude product can be a mixture of this compound, zinc chloride, and water.[3]

-

For applications requiring high purity, a purification step is necessary. This can involve washing the crude product with a suitable solvent to remove water and zinc chloride.[3]

Protocol 2: Synthesis from Trifluoromethanesulfinic Acid and Zinc Carbonate

This protocol is based on the reaction of an acid with a carbonate salt.[1]

Materials:

-

Trifluoromethanesulfinic acid

-

Zinc carbonate

-

Methanol

Procedure:

-

Suspend zinc carbonate in methanol in a round-bottom flask.

-

Slowly add trifluoromethanesulfinic acid to the suspension at room temperature. Effervescence (CO₂ evolution) will be observed.

-

After the addition is complete, stir the mixture at room temperature for a period, then heat to reflux for several hours.

-

Cool the resulting clear solution to room temperature.

-

Remove the solvent under reduced pressure to obtain the product as a solid.

-

Dry the solid under vacuum at an elevated temperature to remove any residual water.[1]

Properties of this compound

This compound is a white to off-white solid that is valued for its stability and ease of handling compared to other trifluoromethylating agents.[1][2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂F₆O₄S₂Zn | [2][4] |

| Molecular Weight | 331.53 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 151-157 °C | [2] |

| Solubility | Soluble in some organic solvents | [1] |

| Stability | Stable under ambient conditions, bench-stable | [1][5] |

| Storage Temperature | 2-8°C | [2] |

Mechanism of Action and Applications

The primary synthetic utility of this compound lies in its ability to serve as a source of the trifluoromethyl radical (•CF₃).[1] This reactive intermediate can then participate in a variety of reactions, most notably the C-H functionalization of heterocycles.

Generation of the Trifluoromethyl Radical

The generation of the •CF₃ radical from this compound is typically initiated by an oxidizing agent, with tert-butyl hydroperoxide (TBHP) being a common choice.[1] The reaction is believed to proceed through a single-electron transfer mechanism. The zinc center plays a crucial role, acting as a Lewis acid to activate the substrate, making it more susceptible to radical attack.[1]

Caption: Generation of the trifluoromethyl radical from this compound.

C-H Functionalization of Heterocycles

A major application of this compound is the direct trifluoromethylation of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[1][5] This method allows for the late-stage functionalization of complex molecules, providing rapid access to novel analogs for structure-activity relationship (SAR) studies.[5] The reaction is often operationally simple and tolerates a wide range of functional groups.[5]

Caption: A typical experimental workflow for the trifluoromethylation of heterocycles.

The Zinc Sulfinate Toolbox

This compound is a key component of a broader "zinc sulfinate toolbox" developed for the rapid diversification of heterocyclic scaffolds.[1][6] This toolkit includes other zinc sulfinate salts that can introduce a variety of medicinally relevant alkyl and fluoroalkyl groups, such as difluoromethyl (CHF₂) and isopropyl groups.[5] The enhanced reactivity of zinc sulfinates compared to their sodium counterparts is attributed to the Lewis acidity of the zinc ion, which facilitates radical generation and substrate activation.[1]

Conclusion

This compound has proven to be an invaluable reagent in modern organic synthesis, offering a practical and efficient means of introducing the trifluoromethyl group. Its stability, ease of handling, and broad applicability in the C-H functionalization of heterocycles have solidified its importance in drug discovery and development. The continued exploration of its reactivity and the expansion of the zinc sulfinate toolbox promise to further empower chemists in the design and synthesis of novel, high-value molecules.

References

- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]

- 2. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zn(SO2CF3)2 | C2F6O4S2Zn | CID 59125864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

The Baran Trifluoromethylation Reagent: A Technical Guide for Researchers

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made trifluoromethylation a critical transformation in the development of pharmaceuticals, agrochemicals, and materials. Among the various methods available, the use of the Baran trifluoromethylation reagent, zinc(II) bis(trifluoromethanesulfinate) (Zn(SO2CF3)2), has emerged as a powerful and practical tool for the direct C-H trifluoromethylation of heteroarenes. This technical guide provides an in-depth overview of the reagent, its applications, and detailed experimental protocols for its use.

Core Concepts

The Baran trifluoromethylation reagent is a benchtop-stable, solid zinc salt that serves as a precursor to the trifluoromethyl radical (•CF3). Its key advantage lies in its ability to participate in a radical-based C-H functionalization of a wide range of heterocyclic compounds.[1] This method is prized for its operational simplicity, broad functional group tolerance, and applicability to late-stage functionalization in complex molecules, a crucial aspect of modern drug discovery.[2]

Key Features:

-

Air and Water Stability: Unlike many other trifluoromethylating agents, Zn(SO2CF3)2 is stable in the presence of air and moisture, simplifying its handling and storage.[2]

-

Radical Mechanism: The reaction proceeds via a radical pathway, offering complementary reactivity to traditional ionic methods.

-

Broad Substrate Scope: A wide variety of electron-rich and electron-deficient heterocycles can be effectively trifluoromethylated.[3]

-

High Functional Group Tolerance: The mild reaction conditions tolerate a diverse array of functional groups, obviating the need for protecting group strategies.[4]

-

Operational Simplicity: The reactions are typically easy to set up and do not require specialized equipment or inert atmospheres.[5]

Synthesis of the Reagent

The Baran trifluoromethylation reagent can be synthesized from trifluoromethanesulfonyl chloride (CF3SO2Cl) and zinc dust.[6] A detailed protocol for its preparation and purification has been published, ensuring access to this valuable reagent in a laboratory setting.[6][7]

Reaction Mechanism

The trifluoromethylation reaction is initiated by an oxidant, typically tert-butyl hydroperoxide (t-BuOOH), which facilitates the generation of a trifluoromethyl radical from the zinc sulfinate salt. This electrophilic radical then adds to the heteroarene, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.

Caption: Proposed mechanism for the Baran trifluoromethylation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the trifluoromethylation of various heterocyclic substrates using the Baran reagent.

Table 1: Trifluoromethylation of Representative Heterocycles

| Entry | Substrate | Product | Yield (%) |

| 1 | Caffeine | 8-Trifluoromethylcaffeine | 95 |

| 2 | 4-Acetylpyridine | 4-Acetyl-2-trifluoromethylpyridine | 75 |

| 3 | 1-Methylindole | 1-Methyl-3-trifluoromethylindole | 60 |

| 4 | Uracil | 5-Trifluoromethyluracil | 85 |

| 5 | Quinoxaline | 2-Trifluoromethylquinoxaline | 70 |

Data compiled from various sources, including PNAS 2011, 108 (35), 14411–14415.[3] Conditions typically involve Zn(SO2CF3)2 (2-3 equiv.) and t-BuOOH (3-5 equiv.) in a suitable solvent at room temperature or slightly elevated temperatures.

Experimental Protocols

Synthesis of Zinc(II) Bis(trifluoromethanesulfinate) Dihydrate

This protocol is adapted from O'Hara, F. et al. Nature Protocols2013 , 8, 1042–1047.[6]

Materials:

-

Trifluoromethanesulfonyl chloride (CF3SO2Cl)

-

Zinc dust (<10 micron, activated)

-

Diethyl ether (Et2O), anhydrous

-

Deionized water

Procedure:

-

To a stirred suspension of zinc dust (X.X g, XX mmol) in anhydrous Et2O (XX mL) under an argon atmosphere, add trifluoromethanesulfonyl chloride (X.X mL, XX mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of deionized water (XX mL).

-

Filter the resulting white precipitate and wash with deionized water and then Et2O.

-

Dry the solid under vacuum to afford zinc(II) bis(trifluoromethanesulfinate) dihydrate as a white powder.

General Procedure for C-H Trifluoromethylation of Heteroarenes

This protocol is a general guideline based on literature procedures.[5]

Materials:

-

Heterocyclic substrate

-

Zinc(II) bis(trifluoromethanesulfinate) dihydrate

-

tert-Butyl hydroperoxide (70 wt. % in water)

-

Solvent (e.g., Dichloromethane/Water, DMSO)

Procedure:

-

To a vial containing the heterocyclic substrate (1.0 equiv.), add zinc(II) bis(trifluoromethanesulfinate) dihydrate (2.0-3.0 equiv.).

-

Add the chosen solvent (e.g., a 2.5:1 mixture of CH2Cl2/H2O).

-

Add tert-butyl hydroperoxide (3.0-5.0 equiv.) dropwise to the stirred mixture.

-

Seal the vial and stir the reaction at room temperature or 50 °C for 3-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash with saturated aqueous NaHCO3.

-

Separate the organic layer, dry over Na2SO4, concentrate, and purify the residue by column chromatography.

Caption: General workflow for Baran trifluoromethylation.

Substrate Scope and Limitations

The Baran trifluoromethylation has been successfully applied to a diverse range of heterocycles, including pyridines, pyrimidines, purines, indoles, and many others.[3] The reaction is generally favored at electron-rich positions or positions susceptible to radical attack. However, highly electron-deficient heterocycles may react sluggishly or require elevated temperatures. Steric hindrance around the target C-H bond can also impede the reaction.

Conclusion

The Baran trifluoromethylation reagent, zinc(II) bis(trifluoromethanesulfinate), has become an indispensable tool in modern organic synthesis, particularly for the late-stage functionalization of complex molecules in drug discovery. Its stability, operational simplicity, and broad substrate scope make it a highly attractive method for the introduction of the trifluoromethyl group. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its wider adoption and application by researchers in both academic and industrial settings.

References

- 1. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Zinc Trifluoromethanesulfinate: A Technical Guide to its Discovery and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The development of efficient and versatile reagents for trifluoromethylation has therefore been a significant focus of synthetic chemistry. Among the array of reagents developed, zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂), often referred to as TFMS or a "Baran reagent," has emerged as a highly effective and user-friendly tool for the direct incorporation of the CF₃ group, particularly in the functionalization of heterocyclic scaffolds prevalent in pharmaceuticals.

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound in organic synthesis, offering a valuable resource for researchers in drug discovery and development.

Discovery and Advantages over Pre-existing Reagents

The development of practical C-H functionalization methods is a key goal in organic synthesis, aiming to modify complex molecules in a late-stage fashion. While sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, was a known source of trifluoromethyl radicals, its application in the trifluoromethylation of heterocycles often required harsh conditions or metal catalysts.[1][2]

In 2012, the laboratory of Phil S. Baran introduced a "toolkit" of zinc sulfinate salts, including this compound, for the direct, innate C-H functionalization of heterocycles.[3] This development marked a significant advancement in the field. Zn(SO₂CF₃)₂ proved to be a bench-stable, free-flowing solid that exhibits remarkably enhanced reactivity compared to its sodium counterpart.[3] For instance, in the trifluoromethylation of pentoxifylline, Zn(SO₂CF₃)₂ provided a 99% yield at 50 °C in 3 hours, a significant improvement over the 47% yield obtained with NaSO₂CF₃ under similar conditions over 48 hours.[3]

The superior performance of the zinc salt is attributed to the Lewis acidity of the zinc center, which is believed to facilitate the generation of the trifluoromethyl radical and activate the heterocyclic substrate towards radical attack.[3] This enhanced reactivity, coupled with its operational simplicity and stability in the presence of air and moisture, has established this compound as a go-to reagent for late-stage C-H trifluoromethylation.[4][5]

Synthesis of this compound

This compound can be readily prepared from commercially available starting materials. The most common methods involve the reaction of a zinc source with trifluoromethanesulfinic acid or its derivatives.

Table 1: Synthetic Protocols for this compound

| Zinc Source | Reagent | Solvent | Conditions | Yield | Reference |

| Zinc Carbonate | Trifluoromethanesulfonic Acid | Methanol (B129727) | Room temperature, then reflux for 2h | 98% | [6] |

| Zinc Powder | Trifluoromethanesulfonic Acid | Acetonitrile | 0 °C, ultrasonication | Quantitative | [7] |

| Zinc Dust | Trifluoromethanesulfonyl Chloride | Not specified | Not specified | Not specified | [8] |

Mechanism of Action: Radical-Mediated C-H Trifluoromethylation

The trifluoromethylation of heterocycles using this compound proceeds through a radical-mediated mechanism. The reaction is typically initiated by an oxidant, most commonly tert-butyl hydroperoxide (TBHP).

The proposed mechanism involves the following key steps:

-

Initiation: The oxidant, such as TBHP, reacts with Zn(SO₂CF₃)₂ to generate a trifluoromethylsulfonyl radical (CF₃SO₂•).

-

Radical Generation: The trifluoromethylsulfonyl radical rapidly extrudes sulfur dioxide (SO₂) to form the key trifluoromethyl radical (•CF₃).

-

Radical Addition: The electrophilic trifluoromethyl radical adds to the electron-rich C-H bond of the heterocyclic substrate, forming a radical intermediate.

-

Oxidation and Deprotonation: The radical intermediate is then oxidized and subsequently deprotonated to regenerate the aromaticity of the heterocycle and afford the trifluoromethylated product.

The Lewis acidic nature of the zinc ion is thought to play a crucial role in activating the heterocycle, making it more susceptible to attack by the trifluoromethyl radical.

Caption: Proposed radical mechanism for C-H trifluoromethylation.

Applications in Organic Synthesis: C-H Functionalization of Heterocycles

The primary application of this compound is the direct C-H trifluoromethylation of a wide range of heterocyclic compounds. This method is particularly valuable for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products.

Table 2: Substrate Scope for Trifluoromethylation of Heterocycles with Zn(SO₂CF₃)₂

| Substrate | Product | Yield (%) | Reference |

| Pentoxifylline | Trifluoromethylated Pentoxifylline | 99 | [3] |

| Caffeine | 8-Trifluoromethylcaffeine | 87 | [9] |

| 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 76 | [10] |

| N-Mesyl Paroxetine | Trifluoromethylated N-Mesyl Paroxetine | 47 | [9] |

| Naproxen | Trifluoromethylated Naproxen | 61 | [9] |

| Clopidogrel | 2-Trifluoromethylclopidogrel | 19 | [9] |

| Papaverine | Mono-CF₃ Papaverine Analogue | Optimized yield | [11] |

| Cytisine | 3-Trifluoromethylcytisine | 64 | [9] |

Note: Yields are highly dependent on specific reaction conditions.

The reaction exhibits broad functional group tolerance, with esters, amides, ketones, and halides being well-tolerated.[3] The regioselectivity of the trifluoromethylation is often governed by the inherent reactivity of the heterocycle, with the radical typically attacking the most electron-rich or nucleophilic position.[1]

Experimental Protocols

Synthesis of this compound from Zinc Carbonate

Materials:

-

Zinc carbonate (ZnCO₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous methanol (MeOH)

Procedure:

-

To a suspension of zinc carbonate (0.02 mol) in dry methanol (20 mL) at room temperature, add trifluoromethanesulfonic acid (0.056 mol) dropwise. Carbon dioxide evolution will be observed.

-

Stir the mixture at 25 °C for 20 minutes.

-

Reflux the reaction mixture for 2 hours.

-

Cool the clear solution to 25 °C and concentrate under reduced pressure.

-

Dry the resulting white powder at 125 °C for 2 hours to afford zinc trifluoromethanesulfonate (B1224126) (98% yield).[6]

General Procedure for C-H Trifluoromethylation of Heterocycles

Materials:

-

Heterocyclic substrate

-

This compound (Zn(SO₂CF₃)₂)

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Dichloromethane (CH₂Cl₂) and Water, or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

In a reaction vessel, combine the heterocycle (1.0 equiv) and this compound (2.0–3.0 equiv).

-

Add the appropriate solvent system (e.g., a mixture of CH₂Cl₂ and water, or DMSO).

-

Cool the mixture to 0 °C with vigorous stirring.

-

Slowly add tert-butyl hydroperoxide (3.0–5.0 equiv).

-

Allow the reaction mixture to warm to room temperature or heat to 50 °C, and monitor the reaction progress by TLC or LCMS.

-

If the reaction is incomplete after 12-24 hours, a second portion of Zn(SO₂CF₃)₂ and TBHP can be added.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Caption: General experimental workflow for C-H trifluoromethylation.

Conclusion

The discovery and development of this compound by the Baran group has provided a powerful and practical tool for the direct trifluoromethylation of organic molecules, particularly heterocycles. Its superior stability, enhanced reactivity compared to previous reagents, and operational simplicity have made it an invaluable asset in the field of medicinal chemistry and drug discovery. The radical-mediated C-H functionalization strategy enabled by this reagent allows for the late-stage modification of complex molecular architectures, facilitating the rapid exploration of structure-activity relationships and the development of novel therapeutic agents. As the demand for fluorinated compounds continues to grow, the importance of this compound in the synthetic chemist's toolkit is set to endure.

References

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baran difluoromethylation reagent - Enamine [enamine.net]

- 6. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Reaction of Papaverine with Baran DiversinatesTM - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Zinc Trifluoromethanesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc Trifluoromethanesulfinate, systematically named Bis(((trifluoromethyl)sulfinyl)oxy)zinc and commonly referred to as the Baran trifluoromethylation reagent, is a highly valued reagent in modern organic synthesis.[1] Its significance lies in its ability to efficiently introduce the trifluoromethyl (CF₃) group into organic molecules, a modification that can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1] This stable, easy-to-handle solid serves as a reliable source of the trifluoromethyl radical (•CF₃), enabling the direct functionalization of a wide range of substrates, particularly nitrogen-rich heterocycles prevalent in pharmaceuticals and agrochemicals.[1] Unlike many other trifluoromethylating agents, it is noted for its enhanced reactivity and operational simplicity, often allowing for reactions to be conducted under mild conditions, even in the presence of air and water.

Physical and Chemical Properties

This compound is a white solid that is stable under normal laboratory conditions.[1] Its properties make it a more practical alternative to many gaseous or highly reactive trifluoromethylating agents.[1] The zinc center plays a crucial role in its reactivity, acting as a Lewis acid to activate substrates towards radical attack, leading to higher yields in some cases compared to its sodium counterparts.[1]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂F₆O₄S₂Zn | [2] |

| Molecular Weight | 331.53 g/mol | |

| Appearance | Solid | |

| Melting Point | 151-157 °C | |

| Solubility | Highly soluble in polar organic solvents such as acetonitrile (B52724) and dimethylformamide (DMF). | [1] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in publicly available literature. However, standard analytical techniques are used for its characterization:

-

¹⁹F NMR Spectroscopy: This technique is crucial for confirming the presence of the CF₃ group. The chemical shift for trifluoromethyl groups typically appears in a specific region of the ¹⁹F NMR spectrum.[3]

-

¹H NMR Spectroscopy: Used to detect the presence of any proton-containing impurities.[1]

-

Infrared (IR) Spectroscopy: Can identify the characteristic vibrational frequencies of the trifluoromethanesulfinate group.[1]

Chemical Reactivity and Mechanism

The primary utility of this compound stems from its ability to generate trifluoromethyl radicals (•CF₃) under oxidative conditions.[1]

Signaling Pathway: Generation of the Trifluoromethyl Radical

The reaction is typically initiated by an oxidizing agent, such as tert-butyl hydroperoxide (TBHP). The process can be summarized as follows:

-

Initiation by the oxidant generates a radical.

-

This radical reacts with the trifluoromethanesulfinate anion ([CF₃SO₂]⁻) to form a trifluoromethanesulfonyl radical (CF₃SO₂•).

-

This intermediate is unstable and rapidly fragments, releasing sulfur dioxide (SO₂) and the desired trifluoromethyl radical (•CF₃).[1]

-

The highly reactive •CF₃ radical can then add to various substrates.[1]

The Lewis acidic zinc center (Zn²⁺) can coordinate to the substrate, such as a nitrogen-containing heterocycle, making it more electron-deficient and thus more susceptible to attack by the trifluoromethyl radical.[1]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of common protocols.

Method 1: From Trifluoromethanesulfinic Acid and Zinc Metal [1]

-

Reactants: Trifluoromethanesulfinic acid, Zinc metal.

-

Solvent: Acetonitrile.

-

Procedure: Trifluoromethanesulfinic acid is reacted with zinc metal in acetonitrile. Sonication can be used to facilitate the reaction.

-

Advantages: This is a direct method where the only byproduct is hydrogen gas.

Method 2: From Trifluoromethanesulfonic Acid and Zinc Carbonate [1]

-

Reactants: Trifluoromethanesulfonic acid, Zinc carbonate.

-

Solvent: Methanol.

-

Procedure: Zinc carbonate is reacted with trifluoromethanesulfonic acid in methanol, typically under reflux. The reaction produces carbon dioxide and water as byproducts.

-

Advantages: The reaction is less vigorous than with zinc metal, which can be beneficial for larger-scale synthesis. A drying step may be necessary to remove water.

General Purification: The crude product can be purified by washing with appropriate solvents to remove byproducts and unreacted starting materials. For applications sensitive to chloride impurities, treatment with silver carbonate may be necessary.[1]

General Protocol for C-H Trifluoromethylation of Heterocycles

This protocol is a general guideline for the use of this compound in the trifluoromethylation of heterocyclic compounds.

Materials:

-

Heterocyclic substrate

-

This compound (2.0–3.0 equivalents)

-

tert-Butyl hydroperoxide (TBHP, 70% aqueous solution, 3.0–5.0 equivalents)

-

Solvent system (e.g., a mixture of an organic solvent like DMSO or chloroform (B151607) and water)

Procedure:

-

The heterocyclic substrate and this compound are combined in a reaction vessel.

-

The chosen solvent system is added.

-

The mixture is cooled to 0 °C.

-

tert-Butyl hydroperoxide (TBHP) is added to the cooled mixture.

-

The reaction is allowed to warm to room temperature or heated to 50 °C.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC, LCMS, or NMR).

-

For reactions that do not proceed to completion, a second addition of this compound and TBHP may be performed.

-

Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography.

Note: These reactions can often be performed open to the air without the need for rigorously purified solvents.

Experimental Workflow: C-H Trifluoromethylation

Applications in Drug Discovery and Development

The introduction of a trifluoromethyl group can significantly improve the pharmacological profile of a drug candidate.

Impact of the Trifluoromethyl Group in Medicinal Chemistry

| Property | Influence of the CF₃ Group | Source(s) |

| Metabolic Stability | Blocks sites of oxidative metabolism, which can increase the half-life of a drug. | [1] |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability and oral absorption. | [1] |

| Binding Affinity | Can engage in favorable interactions with protein targets, thereby enhancing potency. | [1] |

| pKa | Can lower the pKa of nearby acidic or basic groups, affecting the ionization state at physiological pH. | [1] |

The use of this compound provides a direct and efficient method for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. This is a powerful tool for medicinal chemists in the optimization of lead compounds.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a substance that can cause skin irritation and serious eye damage. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Characterization of Zinc Trifluoromethanesulfinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc trifluoromethanesulfinate, often referred to as the Baran trifluoromethylation reagent or TFMS, has emerged as a pivotal tool in modern synthetic chemistry.[1][2] Its primary utility lies in the direct trifluoromethylation of a wide array of substrates, most notably in the C-H functionalization of heterocycles.[1][2] This stable, easy-to-handle solid reagent offers enhanced reactivity compared to its sodium counterpart, making it a preferred choice in many laboratory applications.[1][2] This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including its synthesis, physical and chemical properties, and detailed experimental protocols for its analysis. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals employing this versatile reagent.

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and reliable trifluoromethylating agents is of paramount importance. This compound has gained prominence as a key reagent in this field, acting as a source of the trifluoromethyl radical (•CF₃) or its synthetic equivalents.[1] Its application in the late-stage functionalization of complex molecules makes it particularly valuable in drug discovery and development.[2]

A thorough understanding of the spectroscopic properties of this compound is crucial for its quality control, reaction monitoring, and mechanistic studies. This guide details the characteristic spectroscopic signatures of this compound obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS).

Synthesis and Physical Properties

This compound is a white to off-white solid that is stable under ambient conditions, making it a convenient reagent for a variety of chemical transformations.[2][3]

Synthesis

The synthesis of this compound can be achieved through several routes, with the most common methods involving the reaction of a zinc source with a trifluoromethanesulfinate precursor.[1][4] A general and reliable method involves the reduction of trifluoromethanesulfonyl chloride with zinc dust.[4][5]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39971-65-8 | [3][6] |

| Molecular Formula | C₂F₆O₄S₂Zn | [3][6] |

| Molecular Weight | 331.52 g/mol | [6] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 151-157 °C | [7] |

| Solubility | Soluble in polar organic solvents | [3] |

Spectroscopic Data

While detailed, publicly available spectra for this compound are scarce, this section provides expected and representative data based on the known structure of the compound and analysis of similar trifluoromethanesulfinate salts. This information is intended to serve as a guide for researchers in interpreting their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

¹⁹F NMR: This is the most informative NMR technique for this compound due to the presence of the trifluoromethyl group. A single, sharp resonance is expected.

¹³C NMR: The carbon atom of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms.

¹H NMR: As there are no protons in the molecule, ¹H NMR is primarily used to detect proton-containing impurities or residual solvents.

Representative NMR Data

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constant (J) | Notes |

| ¹⁹F | ~ -80 ppm | Singlet | - | Chemical shift is relative to a standard such as CFCl₃. The exact shift can be solvent-dependent. |

| ¹³C | ~ 120-130 ppm | Quartet | ¹J(C,F) ≈ 300-350 Hz | The large C-F coupling constant is characteristic of a CF₃ group. |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The key vibrational modes are associated with the S=O and C-F bonds.

Representative Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique | Expected Intensity |

| ~1200 - 1000 | ν(CF₃) | IR, Raman | Strong |

| ~1100 - 950 | ν(S=O) | IR, Raman | Strong |

| ~800 - 700 | ν(C-S) | IR, Raman | Medium |

| ~600 - 500 | δ(CF₃) | IR, Raman | Medium |

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Due to its ionic nature, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate. The expected mass would correspond to the intact molecule or fragments resulting from the loss of a trifluoromethanesulfinate ligand.

Experimental Protocols

This section provides detailed protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The following protocol is adapted from the general procedure for the synthesis of zinc sulfinate reagents.[4][5]

Materials:

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

-

Zinc dust (<10 micron, activated)

-

Diethyl ether (anhydrous)

-

Deionized water

Procedure:

-

To a stirred suspension of activated zinc dust (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonyl chloride (1.0 equivalent) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

-

Upon completion, carefully quench the reaction with deionized water.

-

Filter the resulting suspension to collect the crude solid product.

-

Wash the solid with diethyl ether to remove any unreacted starting material and organic byproducts.

-

Dry the resulting white solid under vacuum to yield crude this compound.

-

For purification, the crude product can be washed with cold deionized water to remove zinc chloride, followed by drying under high vacuum.[4]

NMR Spectroscopy

Procedure:

-

Dissolve 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.

-

Acquire ¹⁹F and ¹³C NMR spectra on a standard NMR spectrometer.

-

For ¹⁹F NMR, use a standard pulse program and reference the spectrum to an external standard (e.g., CFCl₃).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed. Due to the long relaxation time of the quaternary carbon in the CF₃ group, a longer relaxation delay may be necessary for quantitative analysis.

IR Spectroscopy

Procedure (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy

Procedure:

-

Place a small amount of the solid this compound sample into a glass capillary or onto a microscope slide.

-

Focus the laser of the Raman spectrometer onto the sample.

-

Acquire the Raman spectrum using an appropriate laser wavelength and power to avoid sample degradation.

-

Collect the scattered light and process it to obtain the Raman spectrum.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

C-H Trifluoromethylation Signaling Pathway

References

- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 39971-65-8: Zinc bis(trifluoromethanesulfinate) [cymitquimica.com]

- 4. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Exploration of Structure, Properties, and Catalytic Applications of Zinc Trifluoromethane Sulfonate - Wechem [wechemglobal.com]

An In-depth Technical Guide to the Mechanism of Action of Zinc Trifluoromethanesulfinate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the fundamental mechanism of action of Zinc Trifluoromethanesulfinate, a pivotal reagent in modern synthetic chemistry, particularly for the introduction of the trifluoromethyl group into organic molecules.

This compound, often referred to as TFMS or the Baran trifluoromethylation reagent, has emerged as a highly effective and user-friendly solid for the trifluoromethylation of a wide array of substrates, most notably heterocycles.[1][2] Its stability and ease of handling offer significant advantages over many gaseous or highly reactive trifluoromethylating agents.[1] This reagent is a key component of a "zinc sulfinate toolbox" designed for the rapid and straightforward functionalization of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][3]

The primary utility of this compound lies in its capacity to serve as a source of the trifluoromethyl radical (•CF₃), enabling direct C-H functionalization.[1] This process is of paramount importance in medicinal chemistry, as the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Core Mechanism: Radical-Mediated Trifluoromethylation

The central mechanism of action of this compound involves a free-radical pathway, typically initiated by an oxidizing agent.[1] The most commonly employed oxidant is tert-butyl hydroperoxide (TBHP).[1][3]

The reaction is believed to proceed through the following key steps:

-

Initiation: The oxidant, such as TBHP, generates an initial radical species.[1]

-

Radical Generation: This initial radical interacts with the trifluoromethanesulfinate anion ([CF₃SO₂]⁻), leading to the formation of a trifluoromethylsulfonyl radical (CF₃SO₂•).[1]

-

Fragmentation: The unstable CF₃SO₂• radical rapidly fragments, releasing sulfur dioxide (SO₂) and the highly reactive trifluoromethyl radical (•CF₃).[1]

-

Substrate Addition: The generated trifluoromethyl radical then adds to the target substrate, typically an electron-deficient protonated heterocycle.[1]

The zinc(II) ion plays a critical, multifaceted role in this process. Its Lewis acidity is thought to facilitate radical generation and activate the substrate.[1] By coordinating to the heterocycle, the zinc center renders it more electron-deficient and thus more susceptible to attack by the nucleophilic trifluoromethyl radical.[1] This Lewis acidic character contributes to the superior reactivity of this compound compared to its sodium counterpart, sodium trifluoromethanesulfinate (Langlois' reagent), often resulting in higher yields.[1][3]

Data Presentation: Comparative Reactivity

Quantitative data from various studies consistently demonstrates the enhanced reactivity of this compound over sodium trifluoromethanesulfinate. This is often attributed to the role of the Lewis acidic zinc center.

| Substrate | Reagent | Conditions | Yield (%) | Reference |

| Pentoxifylline | CF₃SO₂Na | CH₂Cl₂/H₂O (2.5:1), rt, 48 h | 47 | [3] |

| Pentoxifylline | Zn(SO₂CF₃)₂ | CH₂Cl₂/H₂O (2.5:1), rt, 3 h | 79 | [3] |

| Pentoxifylline | Zn(SO₂CF₃)₂ | CH₂Cl₂/H₂O (2.5:1), 50 °C, 3 h | 99 | [3] |

Experimental Protocols

A representative experimental protocol for the trifluoromethylation of heterocycles using this compound is as follows. This procedure highlights the operational simplicity of the methodology.

Standard Procedure for the Functionalization of Heterocycles [3]

-

A solution of the heterocyclic substrate (1.0 equivalent) and this compound (2.0–3.0 equivalents) in a suitable solvent is prepared in a reaction vessel.

-

The mixture is cooled to 0 °C with vigorous stirring.

-

tert-butyl hydroperoxide (70% solution in water, 3.0–5.0 equivalents) is added slowly using a pipette (avoiding metal needles which can decompose the reagent).

-

The reaction mixture is then allowed to warm to room temperature or heated to 50 °C.

-

The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC).

-

For reactions that do not proceed to completion within 12–24 hours, a second portion of this compound and tert-butyl hydroperoxide may be added.

-

Upon completion, the reaction is quenched and partitioned between an organic solvent (e.g., EtOAc or CH₂Cl₂) and a saturated aqueous solution of NaHCO₃.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by standard methods.

Note on Solvents: Fluoroalkylated zinc sulfinate reagents generally perform best in halogenated solvents like CH₂Cl₂, while alkylated zinc salts are more effective in DMSO or electron-rich aromatic solvents.[3]

Electrochemical Initiation: An Alternative Pathway

Recent advancements have demonstrated that the trifluoromethylation reaction can also be initiated electrochemically.[1][4] This method offers an alternative to chemical oxidants and can provide a more controlled generation of the trifluoromethyl radical.[1] In some cases, electrochemical initiation has been shown to significantly improve yields for substrates that are less reactive under traditional peroxide-initiated conditions.[4] The rate of sulfinate oxidation can be controlled by the applied current, which may prevent unproductive side reactions that can occur with the rapid generation of radicals using chemical oxidants.[4]

Conclusion

This compound is a robust and versatile reagent for the trifluoromethylation of organic molecules, particularly heterocycles. Its mechanism of action is centered on the generation of trifluoromethyl radicals in a process significantly enhanced by the Lewis acidity of the zinc(II) ion. The operational simplicity of the experimental protocols, coupled with the beneficial properties imparted by the trifluoromethyl group, has solidified the position of this compound as an indispensable tool in modern drug discovery and development. The exploration of alternative initiation methods, such as electrochemistry, continues to broaden the scope and applicability of this powerful synthetic methodology.

References

- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]

- 2. 三氟甲烷亚磺酸锌 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zinc Trifluoromethanesulfinate as a Radical Initiator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc trifluoromethanesulfinate, often abbreviated as Zn(SO2CF3)2 or referred to as the Baran trifluoromethylation reagent, has emerged as a pivotal tool in modern organic synthesis.[1] Its significance lies in its capacity to serve as a stable, easy-to-handle solid source of the highly valuable trifluoromethyl radical (•CF3).[1] The introduction of a trifluoromethyl group can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making efficient trifluoromethylation methods highly sought after in pharmaceutical and agrochemical research.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of radical initiation, and applications of this compound, with a focus on its role in the C-H functionalization of heterocycles.

Synthesis of this compound

This compound is a bench-stable, free-flowing solid that can be synthesized through several straightforward methods.[2][3] The choice of synthetic route often depends on the available starting materials and desired scale.

Table 1: Comparison of Synthetic Protocols for this compound

| Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Zinc dust, Tetrahydrofuran (THF), room temperature | Readily available starting material, high yield. | Workup can be lengthy to remove zinc salts. |

| Trifluoromethanesulfinic acid | Zinc metal, Acetonitrile | Direct formation, hydrogen gas is the only byproduct.[1] | Can be vigorous.[1] |

| Trifluoromethanesulfinic acid | Zinc carbonate, Methanol, reflux | Less vigorous reaction, high yield.[1][4] | Formation of water may require a drying step.[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Trifluoromethanesulfonyl Chloride

This protocol is adapted from the procedure described by O'Hara et al. for the synthesis of zinc bis(alkanesulfinate)s.[5][6]

Materials:

-

Trifluoromethanesulfonyl chloride (1.0 equiv)

-

Zinc dust (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonyl chloride to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the crude product can be used directly or purified. For purification, filter the reaction mixture and wash the solid with THF. The resulting solid is a mixture of this compound, zinc chloride, and water.

-

To obtain the pure dihydrate, the crude solid is washed with a minimal amount of cold water to remove zinc chloride, followed by drying under vacuum.

Protocol 2: C-H Trifluoromethylation of Heterocycles

This general procedure is based on the work of Baran and coworkers for the innate C-H functionalization of heterocycles.[2]

Materials:

-

Heterocyclic substrate (1.0 equiv)

-

This compound (2.0–3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0–5.0 equiv)

-

Solvent (e.g., Dichloromethane/Water or DMSO)

Procedure:

-

In a reaction vessel, combine the heterocyclic substrate and this compound.

-

Add the chosen solvent system. For many fluoroalkylations, a mixture of a halogenated solvent and water is effective.[2] For substrates with low solubility, DMSO can be used.[7]

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add the tert-butyl hydroperoxide solution. Caution: Do not use metal needles to add TBHP as they can cause decomposition.[2]

-

Allow the reaction to warm to room temperature or heat to 50 °C, and monitor its progress by TLC or LC-MS.

-

If the reaction stalls, a second portion of this compound and TBHP can be added.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mechanism of Radical Initiation

The role of this compound as a radical initiator is most prominently observed in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).[1] The reaction proceeds through a free-radical mechanism.[1]

The process begins with the generation of a tert-butoxyl radical from TBHP, often facilitated by trace metals or other initiators.[1] This highly reactive radical then interacts with the trifluoromethanesulfinate anion, leading to the formation of a transient CF3SO2• radical.[1] This intermediate is unstable and rapidly fragments, releasing sulfur dioxide (SO2) and the desired trifluoromethyl radical (•CF3).[1] The electrophilic •CF3 radical can then add to a variety of substrates, most notably electron-rich heterocycles, to form a new carbon-carbon bond.[2]

The Role of the Zinc Cation

The zinc cation (Zn²⁺) plays a crucial role in the enhanced reactivity of this compound compared to its sodium counterpart (Langlois reagent).[1] The Lewis acidic nature of the zinc center is believed to coordinate to the heterocyclic substrate, thereby activating it towards radical attack.[1] This coordination renders the heterocycle more electron-deficient, increasing its susceptibility to addition by the nucleophilic trifluoromethyl radical. This activation results in significantly higher yields in many cases, such as the trifluoromethylation of pyridines.[1]

Applications in C-H Functionalization of Heterocycles

A key application of this compound is the direct C-H functionalization of nitrogen-rich heterocyclic compounds.[1][2] This method allows for the late-stage introduction of the trifluoromethyl group into complex molecules, a highly desirable transformation in drug discovery. The reaction is operationally simple, tolerates a wide range of functional groups, and can often be performed in the presence of air and water.[2][7]

Table 2: Examples of C-H Trifluoromethylation of Heterocycles using Zn(SO2CF3)2

| Substrate | Product | Reagent (equiv) | Conditions | Yield (%) |

| Caffeine | 8-(Trifluoromethyl)caffeine | Zn(SO2CF3)2 (2.0) | TBHP (3.0 equiv), CH2Cl2/H2O, rt, 12 h | 85 |

| 4-Acetylpyridine | 4-Acetyl-2-(trifluoromethyl)pyridine | Zn(SO2CF3)2 (3.0) | TBHP (5.0 equiv), CH2Cl2/H2O, rt, 24 h | 72 |

| Quinoxaline | 2-(Trifluoromethyl)quinoxaline | Zn(SO2CF3)2 (2.0) | TBHP (3.0 equiv), CH2Cl2/H2O, rt, 12 h | 91 |

| N-Boc-pyrrole | N-Boc-2-(trifluoromethyl)pyrrole | Zn(SO2CF3)2 (2.0) | TBHP (3.0 equiv), CH2Cl2/H2O, rt, 12 h | 78 |

| Dihydroquinine | 7-(Trifluoromethyl)dihydroquinine | Zn(SO2CF3)2 (3.0) | TBHP (5.0 equiv), CH2Cl2/H2O, rt, 24 h | 65 |

Data adapted from Fujiwara, Y. et al. PNAS, 2012.

Experimental Workflow

The overall workflow for a typical C-H trifluoromethylation reaction using this compound is straightforward and amenable to parallel synthesis and library generation.

Conclusion

This compound has proven to be a robust and versatile reagent for radical trifluoromethylation reactions. Its stability, ease of handling, and the superior reactivity it imparts due to the Lewis acidic zinc center make it an invaluable tool for synthetic chemists, particularly in the pharmaceutical and agrochemical industries. The ability to perform direct C-H functionalization on complex heterocyclic scaffolds under mild conditions opens up new avenues for late-stage molecular diversification and the rapid generation of novel chemical entities with potentially enhanced biological properties.

References

- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Enigmatic Lewis Acidity of Zinc Trifluoromethanesulfinate: A Technical Guide for Researchers

For immediate release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the Lewis acidity of zinc trifluoromethanesulfinate, a compound of increasing interest in organic synthesis. While direct quantitative measurement of its Lewis acidity is not yet documented in peer-reviewed literature, this paper will provide a comprehensive overview of its synthesis, theoretical Lewis acidity, and applications where this property is paramount.

Introduction: The Rising Star of Zinc Reagents

This compound, often referred to as TFMS, has emerged as a powerful reagent, particularly in the realm of radical chemistry for the C-H functionalization of heterocycles.[1] Its enhanced reactivity compared to its sodium analogue is largely attributed to the superior Lewis acidity of the zinc(II) ion.[1] This guide aims to consolidate the current understanding of this crucial property, offering a theoretical framework and practical methodologies for its future quantification.

Theoretical Framework of Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base. The strength of a Lewis acid is a critical parameter in predicting its catalytic activity. For zinc compounds, the Zn²⁺ ion acts as the Lewis acidic center.[2][3] The overall Lewis acidity of a zinc salt is significantly influenced by the nature of its counter-ion. More electronegative counter-ions withdraw electron density from the zinc center, making it more electron-deficient and thus a stronger Lewis acid.[4]

Based on this principle, we can qualitatively estimate the Lewis acidity of this compound relative to other common zinc salts. The trifluoromethanesulfinate anion ([CF₃SO₂]⁻) is highly electron-withdrawing due to the presence of three fluorine atoms. This suggests that this compound is a significantly stronger Lewis acid than zinc salts with less electronegative anions like acetate (B1210297) or even chloride.

Quantitative Assessment of Lewis Acidity: Methodologies

While no specific values for this compound are available, this section details the established experimental and computational methods that can be employed to quantify its Lewis acidity.

Experimental Methods

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[5] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in its ³¹P NMR chemical shift upon coordination with a Lewis acid.[5][6] A larger downfield shift indicates a stronger Lewis acid.

Table 1: Comparison of Acceptor Numbers for Common Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| AlCl₃ | 87 |

| TiCl₄ | 70 |

| BF₃ | 89 |

| B(C₆F₅)₃ | 82 |

Source: Data compiled from various literature sources.

The Childs method is another NMR-based technique that employs trans-crotonaldehyde as a probe molecule to assess effective Lewis acidity (eLA). The method measures the change in the ¹H NMR chemical shifts of the aldehydic protons upon coordination with a Lewis acid. However, this method has limitations and is generally more suitable for very strong Lewis acids.

Computational Methods

Fluoride (B91410) Ion Affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase.[7][8] It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.

Table 2: Calculated Gas-Phase Fluoride Ion Affinities for Selected Lewis Acids

| Lewis Acid | FIA (kJ/mol) |

| BF₃ | 342 |

| BCl₃ | 441 |

| AlCl₃ | 489 |

| PF₅ | 489 |

| AsF₅ | 681 |

Source: Data compiled from various computational chemistry literature.

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in laboratory preparation.

From Trifluoromethanesulfinic Acid and Zinc Metal

A common method involves the direct reaction of trifluoromethanesulfinic acid with zinc powder in a suitable solvent like acetonitrile.[1]

Reaction: 2 CF₃SO₂H + Zn → Zn(OSOCF₃)₂ + H₂

From Trifluoromethanesulfonic Acid and Zinc Carbonate

An alternative synthesis involves the reaction of trifluoromethanesulfonic acid with zinc carbonate in methanol.[9]

Reaction: 2 CF₃SO₃H + ZnCO₃ → Zn(O₃SCF₃)₂ + H₂O + CO₂

Note: The product of this reaction is zinc trifluoromethanesulfonate (B1224126) (zinc triflate), a related but distinct compound. A subsequent reduction step would be necessary to obtain this compound. A more direct route starts from trifluoromethanesulfonyl chloride.

From Trifluoromethanesulfonyl Chloride and Zinc Dust

This protocol details the synthesis of zinc bis(alkanesulfinate)s from the corresponding sulfonyl chlorides by treatment with zinc dust.[10]

Table 3: Summary of Synthetic Protocols for this compound

| Starting Materials | Solvent | Reaction Conditions | Reference |

| Trifluoromethanesulfinic acid, Zinc powder | Acetonitrile | Sonication or stirring at room temperature | [1] |

| Trifluoromethanesulfonyl chloride, Zinc dust | Various | - | [10] |

Role of Lewis Acidity in Catalysis

The enhanced Lewis acidity of this compound is a key driver of its catalytic activity, particularly in radical reactions.

Activation of Substrates in C-H Functionalization

In the C-H functionalization of heterocycles, the Lewis acidic zinc center coordinates to the heteroatom (typically nitrogen) of the substrate.[1] This coordination withdraws electron density from the heterocyclic ring, making it more susceptible to attack by the trifluoromethyl radical.

Figure 1. Proposed mechanism for the this compound-mediated C-H trifluoromethylation of heterocycles, highlighting the role of the Lewis acidic zinc center in substrate activation.

Promotion of Radical Reactions

Lewis acids can significantly influence the course of radical reactions by altering the electronic properties of the radical intermediates and transition states.[11][12][13] In the case of this compound, the Lewis acidic zinc center can stabilize radical intermediates, thereby lowering the activation energy of the reaction and increasing its rate and selectivity.

Experimental Protocols for Lewis Acidity Determination

For research groups interested in quantitatively determining the Lewis acidity of this compound, the following detailed protocols for the Gutmann-Beckett and Childs methods are provided.

Gutmann-Beckett Method Protocol

Objective: To determine the Acceptor Number (AN) of this compound.

Materials:

-

This compound (anhydrous)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂)

-

NMR tubes

-

³¹P NMR spectrometer

Procedure:

-

Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

-

Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift (δ) of the free Et₃PO is the reference value (δ_ref).

-

In a separate NMR tube, dissolve a known amount of this compound in the deuterated solvent.

-

Add an equimolar amount of the Et₃PO stock solution to the this compound solution.

-

Record the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Zn(OSOCF₃)₂ adduct.

-

Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation: AN = 2.21 x (δ_sample - δ_ref) where δ_ref is the chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) (often taken as 41.0 ppm).

Figure 2. Experimental workflow for the determination of the Gutmann-Beckett Acceptor Number.

Childs Method Protocol

Objective: To determine the effective Lewis acidity (eLA) of this compound.

Materials:

-

This compound (anhydrous)

-

trans-Crotonaldehyde

-

Anhydrous deuterated solvent (e.g., CD₂Cl₂)

-

NMR tubes

-

¹H NMR spectrometer

Procedure:

-

Prepare a solution of trans-crotonaldehyde in the deuterated solvent.

-

Record the ¹H NMR spectrum and note the chemical shifts of the aldehydic protons.

-

Add a stoichiometric amount of this compound to the solution.

-

Record the ¹H NMR spectrum of the mixture and measure the new chemical shifts of the aldehydic protons.

-

The change in chemical shift (Δδ) provides a measure of the effective Lewis acidity.

Conclusion

While a definitive quantitative value for the Lewis acidity of this compound remains to be experimentally determined, the available evidence strongly supports its classification as a potent Lewis acid. Its superior performance in various catalytic applications, particularly in radical C-H functionalization, is a direct consequence of this property. This technical guide provides the necessary theoretical background, comparative analysis, and detailed experimental protocols to encourage and facilitate further research into the quantitative assessment of the Lewis acidity of this important and versatile reagent. The future determination of its Gutmann-Beckett Acceptor Number or its Fluoride Ion Affinity will undoubtedly provide valuable insights for the rational design of new synthetic methodologies.

References

- 1. This compound | 39971-65-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 9. Zinc trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Lewis Acids in Free Radical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Zinc Trifluoromethanesulfinate: Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc trifluoromethanesulfinate, often referred to as the Baran trifluoromethylation reagent or TFMS, is a versatile and increasingly important reagent in modern synthetic chemistry. Its ability to serve as a stable, solid source of the trifluoromethyl radical (•CF₃) has made it an invaluable tool for the late-stage functionalization of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Unlike many other trifluoromethylating agents, its stability in the presence of air and water makes it a more practical and user-friendly option in a laboratory setting. This guide provides a comprehensive overview of the stability and handling of this compound, including its physical and chemical properties, synthesis, and essential safety precautions.

Core Properties and Stability

This compound (CAS RN: 39971-65-8) is a white to off-white solid that is valued for its stability compared to other trifluoromethylating reagents.[1] It is described as a "bench-stable, free-flowing solid" that is stable in the presence of air and water, which allows for more flexible reaction conditions.[2][3][4]

Quantitative Stability Data

While detailed kinetic studies on the decomposition of this compound are not widely available in the public domain, the following physical properties provide insight into its thermal stability:

| Property | Value | Citations |

| Melting Point | 151-157 °C | [5][6] |

| Recommended Storage Temperature | 2-8°C | [5][6] |

The melting point suggests that the compound is thermally stable at typical laboratory temperatures. However, as with most organometallic reagents, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Handling and Storage Precautions

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.

Safety Classifications

This compound is classified with the following hazards:

-

Eye Damage/Irritation: Category 1 (Causes serious eye damage)[5]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5]

The corresponding GHS hazard statements are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[5]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and potential splashes.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[7]

-

Respiratory Protection: If working with large quantities or in a poorly ventilated area, a NIOSH-approved respirator for dusts should be used.[7]

Storage

To ensure its stability and longevity, this compound should be stored under the following conditions:

-

Atmosphere: While described as air-stable, for long-term storage, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential degradation from atmospheric moisture and oxygen.

-

Container: Keep in a tightly sealed, light-resistant container.[8]

Spill Management and Disposal

In the event of a spill, the following procedures should be followed:

-

Evacuate the area: Only trained personnel with appropriate PPE should manage the cleanup.

-

Contain the spill: Prevent the spread of the solid material.

-

Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Ventilate the area: Ensure adequate ventilation after the cleanup is complete.

Disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.[7]

Incompatibilities

To prevent hazardous reactions, this compound should be kept away from the following:

-

Strong oxidizing agents: Can lead to vigorous or explosive reactions.[8][9]

-

Strong acids: May cause decomposition.[9]

-

Finely powdered metals: Can be a reactive combination.[9]

Experimental Protocols

Synthesis of this compound

A widely recognized method for the synthesis of zinc bis(alkanesulfinate)s, including this compound, is detailed in a Nature Protocols publication by O'Hara, Baran, and colleagues.[1][10][11] The general procedure involves the reduction of the corresponding sulfonyl chloride with zinc dust.[10][11]

General Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

While the full, detailed protocol from the aforementioned publication is recommended for precise experimental parameters, the synthesis generally takes about 3 hours for the reaction, with subsequent workup and purification steps that can take longer.[10][11]

Radical C-H Functionalization of Heterocycles

This compound is a key reagent in the direct trifluoromethylation of heterocycles. This reaction typically proceeds via a radical mechanism initiated by an oxidizing agent.[5][8]

Reaction Pathway: